4-(5-{(1Z)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid
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Overview
Description
4-{5-[(Z)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyano group, a methoxyaniline moiety, and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[(Z)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the cyano group and the methoxyaniline moiety. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Coupling with Methoxyaniline: The final step involves the coupling of the furan derivative with 4-methoxyaniline, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
4-{5-[(Z)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{5-[(Z)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID involves its interaction with specific molecular targets. The cyano group and the methoxyaniline moiety are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural analogs.
Comparison with Similar Compounds
- 4-{5-[(Z)-2-CYANO-3-(4-HYDROXYANILINO)-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID
- 4-{5-[(Z)-2-CYANO-3-(4-CHLOROANILINO)-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID
Comparison:
- Uniqueness: The presence of the methoxy group in 4-{5-[(Z)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID distinguishes it from its analogs, potentially altering its electronic properties and biological activity.
- Activity: The methoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a unique candidate for specific applications compared to its hydroxy or chloro analogs.
This detailed overview provides a comprehensive understanding of 4-{5-[(Z)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H16N2O5 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[5-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H16N2O5/c1-28-18-8-6-17(7-9-18)24-21(25)16(13-23)12-19-10-11-20(29-19)14-2-4-15(5-3-14)22(26)27/h2-12H,1H3,(H,24,25)(H,26,27)/b16-12- |
InChI Key |
QDNYEBCTJBVXHC-VBKFSLOCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/C#N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)C#N |
Origin of Product |
United States |
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